molecular formula C19H30N2O4S B3918929 N,N-bis(2-methylpropyl)-4-(morpholine-4-carbonyl)benzenesulfonamide

N,N-bis(2-methylpropyl)-4-(morpholine-4-carbonyl)benzenesulfonamide

Cat. No.: B3918929
M. Wt: 382.5 g/mol
InChI Key: ZBRSMTZEGBIEEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-bis(2-methylpropyl)-4-(morpholine-4-carbonyl)benzenesulfonamide: is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This compound features a benzenesulfonamide core with two 2-methylpropyl groups and a morpholine-4-carbonyl substituent, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-bis(2-methylpropyl)-4-(morpholine-4-carbonyl)benzenesulfonamide typically involves multiple steps:

    Formation of the Benzenesulfonamide Core: The initial step involves the sulfonation of benzene to form benzenesulfonic acid, which is then converted to benzenesulfonyl chloride using thionyl chloride.

    Introduction of the Morpholine-4-carbonyl Group: The benzenesulfonyl chloride is reacted with morpholine in the presence of a base such as triethylamine to form 4-(morpholine-4-carbonyl)benzenesulfonamide.

    Alkylation with 2-Methylpropyl Groups: The final step involves the alkylation of the amine groups with 2-methylpropyl bromide under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as crystallization and chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N,N-bis(2-methylpropyl)-4-(morpholine-4-carbonyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, particularly with halogenated compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated compounds in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzenesulfonamide core.

    Reduction: Reduced forms of the sulfonamide group.

    Substitution: Substituted benzenesulfonamide derivatives.

Scientific Research Applications

N,N-bis(2-methylpropyl)-4-(morpholine-4-carbonyl)benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical agent, particularly in the development of new antibiotics.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N-bis(2-methylpropyl)-4-(morpholine-4-carbonyl)benzenesulfonamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target bacterial enzymes or proteins, disrupting their function and leading to antimicrobial effects.

    Pathways Involved: It may interfere with metabolic pathways essential for bacterial growth and survival, leading to cell death.

Comparison with Similar Compounds

Similar Compounds

  • N,N-dimethyl-4-(morpholine-4-carbonyl)benzenesulfonamide
  • N,N-diethyl-4-(morpholine-4-carbonyl)benzenesulfonamide
  • N,N-bis(2-methylpropyl)-4-(piperidine-4-carbonyl)benzenesulfonamide

Uniqueness

N,N-bis(2-methylpropyl)-4-(morpholine-4-carbonyl)benzenesulfonamide is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the 2-methylpropyl groups and the morpholine-4-carbonyl moiety differentiates it from other similar compounds, potentially leading to unique interactions with biological targets and distinct pharmacological effects.

Properties

IUPAC Name

N,N-bis(2-methylpropyl)-4-(morpholine-4-carbonyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N2O4S/c1-15(2)13-21(14-16(3)4)26(23,24)18-7-5-17(6-8-18)19(22)20-9-11-25-12-10-20/h5-8,15-16H,9-14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBRSMTZEGBIEEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN(CC(C)C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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